molecular formula C12H17ClN2 B13587507 2-(2-ethyl-1H-indol-3-yl)ethan-1-aminehydrochloride

2-(2-ethyl-1H-indol-3-yl)ethan-1-aminehydrochloride

Cat. No.: B13587507
M. Wt: 224.73 g/mol
InChI Key: LAAATQWARLTBKM-UHFFFAOYSA-N
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Description

2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride typically involves the construction of the indole ring followed by the introduction of the ethyl and ethanamine groups. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for indole-related biochemical processes.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The indole ring can mimic the structure of natural substrates, allowing the compound to bind to and modulate the activity of these targets. This can lead to alterations in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-ethyl-1H-indol-3-yl)ethan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and ethanamine groups contribute to its potential as a versatile intermediate in synthetic chemistry and its promising therapeutic applications .

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

2-(2-ethyl-1H-indol-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C12H16N2.ClH/c1-2-11-10(7-8-13)9-5-3-4-6-12(9)14-11;/h3-6,14H,2,7-8,13H2,1H3;1H

InChI Key

LAAATQWARLTBKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=CC=CC=C2N1)CCN.Cl

Origin of Product

United States

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